molecular formula C5H7BrN2 B178687 4-Bromo-3-ethyl-1H-pyrazole CAS No. 15802-79-6

4-Bromo-3-ethyl-1H-pyrazole

Cat. No.: B178687
CAS No.: 15802-79-6
M. Wt: 175.03 g/mol
InChI Key: QJIWUPJCGOTRMI-UHFFFAOYSA-N
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Description

4-Bromo-3-ethyl-1H-pyrazole is a pyrazole derivative . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

Pyrazole derivatives are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The structure of pyrazoles involves a five-membered heterocyclic ring with two adjacent nitrogen atoms . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C5H7BrN2 . The molecular weight is 175.027 Da .

Scientific Research Applications

1. Tautomerism Studies

4-Bromo-1H-pyrazoles, including 4-Bromo-3-ethyl-1H-pyrazole, have been extensively studied for their tautomerism in solid state and solution. Multinuclear magnetic resonance spectroscopy and X-ray crystallography revealed that the 3-bromo tautomer predominates both in solid state and solution. Such studies are crucial in understanding the chemical properties and reactivity of these compounds (Trofimenko et al., 2007).

2. Synthesis of Chemical Intermediates

This compound is a key intermediate in synthesizing various chemical compounds. For instance, it's used in creating ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important component of certain insecticides. This synthesis demonstrates a potential industrial route due to its simplicity and cost-effectiveness (Lan Zhi-li, 2007).

3. Anticancer Research

Compounds derived from this compound have shown significant cytotoxic activity against various human cancer cell lines. This includes efficacy against hepatocellular carcinoma, breast cancer, lung carcinoma, and prostatic cancer. Some analogs have displayed potent activity, highlighting their potential as anti-cancer agents (Aladdin M. Srour et al., 2018).

4. Development of Antimicrobial Agents

New derivatives of this compound have been synthesized and tested for their antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents (R. Pundeer et al., 2013).

5. Insecticidal Applications

The compound 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, synthesized from this compound, is a key intermediate for creating new insecticides. Its synthesis method is considered superior due to simpler operations and faster reactions, leading to higher product yield and purity (Ji Ya-fei, 2007).

Mechanism of Action

Target of Action

4-Bromo-3-ethyl-1H-pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . Therefore, it can be inferred that the compound might interact with the biological targets involved in these diseases.

Mode of Action

It is known that pyrazole derivatives can inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . These interactions can lead to changes in cellular metabolism and signaling, potentially contributing to their pharmacological effects.

Biochemical Pathways

Given the reported inhibition of oxidative phosphorylation and calcium uptake , it can be inferred that the compound may impact energy metabolism and calcium signaling pathways. These pathways play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.

Result of Action

Given its reported inhibition of oxidative phosphorylation and calcium uptake , it can be inferred that the compound may induce changes in cellular energy status and calcium signaling, potentially leading to alterations in cell growth, differentiation, and survival.

Action Environment

For instance, certain pyrazole derivatives are known to be stable under inert atmosphere conditions .

Future Directions

4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. It may be used as starting material in the synthesis of 1,4′-bipyrazoles . It may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Properties

IUPAC Name

4-bromo-5-ethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIWUPJCGOTRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502741
Record name 4-Bromo-5-ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15802-79-6
Record name 4-Bromo-5-ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-ethyl-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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